Isostearyl sebacate

Description

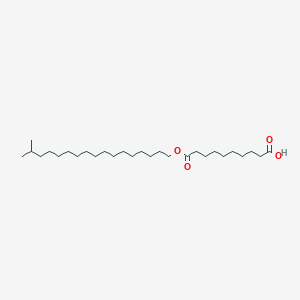

Structure

2D Structure

Properties

CAS No. |

478273-24-4 |

|---|---|

Molecular Formula |

C28H54O4 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

10-(16-methylheptadecoxy)-10-oxodecanoic acid |

InChI |

InChI=1S/C28H54O4/c1-26(2)22-18-14-10-8-6-4-3-5-7-9-13-17-21-25-32-28(31)24-20-16-12-11-15-19-23-27(29)30/h26H,3-25H2,1-2H3,(H,29,30) |

InChI Key |

NUHMQHLCUWSBCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthesis and Production Methodologies for Isostearyl Sebacate

Conventional Esterification Processes for Sebacate (B1225510) Esters

Conventional synthesis of sebacate esters, including isostearyl sebacate, relies on direct esterification. This chemical process involves the reaction of an alcohol with a carboxylic acid, typically at elevated temperatures and often in the presence of a catalyst to accelerate the reaction rate. google.comgoogle.com Since esterification is a reversible reaction, a key aspect of the process is the continuous removal of the water by-product to shift the equilibrium towards the formation of the ester, thereby achieving high conversion rates of over 99%. google.com

The efficiency and yield of sebacate ester synthesis are highly dependent on the optimization of several key reaction parameters. These parameters influence the reaction kinetics and equilibrium.

Temperature: The reaction temperature is a critical parameter. For the synthesis of various esters, temperatures can range from 50°C to 260°C. google.com Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions or degradation of the reactants or products. For many sebacate ester syntheses, temperatures are often maintained between 120°C and 250°C. igem.orgepo.org

Molar Ratio of Reactants: The stoichiometry of the reactants significantly impacts the ester yield. Using an excess of one reactant, typically the alcohol, can drive the reaction equilibrium towards the product side. google.com For the synthesis of diesters from dicarboxylic acids, the molar ratio of alcohol to acid is a crucial factor to control to ensure complete esterification of both carboxylic groups. For instance, in the synthesis of dioctyl sebacate, a sebacic acid to 1-octanol (B28484) molar ratio of 1:3 was found to be optimal. researchgate.net

Water Removal: The removal of water produced during the reaction is essential to achieve high conversion. biointerfaceresearch.com This is commonly accomplished by distillation, sometimes aided by an azeotropic entrainer such as toluene (B28343), xylene, or cyclohexane. google.comgoogle.com In some processes, the reaction is conducted under a slight vacuum to facilitate water removal. google.com

Solvent: Esterification can be carried out with or without a solvent. Solvents like heptane, hexane, or toluene can be used to facilitate the reaction and aid in water removal. google.com However, solvent-free systems are increasingly preferred as they represent a greener and more cost-effective approach, reducing process complexity and waste. researchgate.net

Table 1: Optimized Reaction Parameters for the Synthesis of Various Sebacate Esters

| Sebacate Ester | Catalyst | Temperature (°C) | Reactant Molar Ratio (Acid:Alcohol) | Solvent | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Dioctyl Sebacate | Novozym 435 | 40 | 1:3 | Toluene | 93% | researchgate.net |

| Dibutyl Sebacate | Concentrated Sulfuric Acid | Boiling Point | Not Specified | None (Slight Vacuum) | Not Specified | google.com |

| Di-2-ethylhexanol Sebacate | Sulfuric Acid | 120 | Not Specified | Not Specified | High Yield | igem.org |

| Di-3,5,5-trimethylhexyl Sebacate | Novozym 435 | 50 | Not Specified | Not Specified | 84% | researchgate.net |

Catalysts are employed to increase the rate of the esterification reaction, allowing it to proceed under less harsh conditions and in a shorter timeframe. A variety of catalysts can be used for the synthesis of sebacate esters.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid and methanesulfonic acid, are commonly used as catalysts. google.comgoogle.com While effective, these catalysts can be corrosive and difficult to separate from the final product, often requiring neutralization and washing steps that generate wastewater. google.com

Heterogeneous Catalysts: Solid acid catalysts offer an advantage as they can be easily separated from the reaction mixture by filtration and potentially reused. Examples include surface-functionalized polymer beads with acidic groups. google.com

Metal-Based Catalysts: Titanates and tin-based catalysts are also used in commercial ester production. google.com For example, a patent for a catalyzed esterification process mentions the use of tin, palladium, and/or platinum catalysts. google.com

Optimization of Reaction Parameters in Esterification

Enzymatic Synthesis Pathways for this compound

Enzymatic synthesis represents a green and highly specific alternative to conventional chemical methods for producing esters like this compound. scielo.br This approach utilizes enzymes, typically lipases, as biocatalysts. These reactions are conducted under milder conditions of temperature and pressure, which reduces energy consumption and minimizes the formation of by-products. usda.govresearchgate.net

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the hydrolysis of triglycerides in their natural aqueous environment. scielo.br However, in non-aqueous or micro-aqueous media, the reaction equilibrium can be reversed, allowing lipases to effectively catalyze esterification reactions. scielo.br Microbial lipases are preferred for industrial applications due to their broad substrate specificity, high stability, and availability. nih.gov

For the synthesis of sebacate esters, immobilized lipases are particularly favored. Immobilization enhances the stability of the enzyme and facilitates its easy separation from the reaction medium, allowing for reuse over multiple cycles. researchgate.net The most commonly cited lipase (B570770) for sebacate ester and polyester (B1180765) synthesis is the immobilized lipase B from Candida antarctica (commercially available as Novozym 435). researchgate.netdigitellinc.comresearchgate.netnih.gov Other lipases, such as those from Rhizomucor miehei, have also been used. researchgate.net Studies on the enzymatic synthesis of various sebacate esters have demonstrated high conversion rates, often exceeding 90%, under optimized, mild conditions. researchgate.netresearchgate.net

The design of the bioreactor is crucial for the efficiency of enzymatic ester synthesis, especially for continuous production processes. Key design criteria include ensuring adequate mass transfer between the substrates and the immobilized enzyme, efficient mixing, and low shear stress to prevent enzyme damage. tennessee.edu

Packed Bed Bioreactors (PBRs): In a PBR, the reaction medium is continuously re-circulated through a column packed with the immobilized enzyme. tennessee.edu This design allows for high enzyme loading and efficient substrate-enzyme contact. PBRs have been successfully used for the synthesis of saccharide-fatty acid esters, a process that shares challenges with this compound synthesis, such as reactant miscibility. tennessee.edu

Membrane Bioreactors (MBRs): MBRs integrate the enzymatic reaction with a membrane separation unit. nih.gov The membrane can retain the enzyme in the reactor while allowing the product to be continuously removed, which can help overcome product inhibition and shift the reaction equilibrium. usda.govnih.gov This configuration has been shown to be feasible for the continuous synthesis of esters in organic media, with the enzyme demonstrating a long half-life. nih.gov

Water Removal Strategies: As with conventional esterification, water removal is critical in enzymatic synthesis to drive the reaction towards completion. Strategies in bioreactor design include evaporation under vacuum, sparging with an inert gas, or the use of water adsorbents like molecular sieves within the reactor system. researchgate.netusda.gov

The kinetics of lipase-catalyzed esterification are often described by the Michaelis-Menten model. dss.go.th For reactions involving two substrates, like an acid and an alcohol, the most widely accepted mechanism is the Ping-Pong Bi-Bi mechanism. scielo.brdss.go.thmdpi.com

The Ping-Pong Bi-Bi mechanism involves the following steps:

The first substrate (the carboxylic acid, sebacic acid) binds to the enzyme's active site.

An acyl-enzyme intermediate is formed, and the first product (water) is released.

The second substrate (the alcohol, isostearyl alcohol) binds to the acyl-enzyme intermediate.

The final product (the ester, this compound) is formed and released, regenerating the free enzyme.

Kinetic studies on the esterification of long-chain fatty acids and alcohols have confirmed that the reaction often follows this mechanism. dss.go.th However, the reaction can sometimes be affected by substrate inhibition, where high concentrations of the alcohol can inhibit the enzyme's activity. mdpi.com The size and branching of the alcohol and acid substrates can also significantly affect the reaction mechanism and kinetics. biointerfaceresearch.com

Process Engineering and Bioreactor Design for Enzymatic Routes

Green Chemistry Principles in this compound Production

The manufacturing of this compound, an ester formed from isostearyl alcohol and sebacic acid, is increasingly aligning with the principles of green chemistry. This approach emphasizes the use of renewable resources, the development of environmentally benign production methods, and the integration of its life cycle into a sustainable economic framework.

Utilization of Bio-based Feedstocks and Renewable Resources

A cornerstone of green chemistry is the shift from finite fossil-fuel-based raw materials to renewable, bio-based feedstocks. acs.org The production of this compound heavily relies on such resources, as both of its primary constituents, sebacic acid and isostearyl alcohol, can be derived from natural sources. cas.orggantrade.com

Sebacic Acid: This ten-carbon dicarboxylic acid is predominantly manufactured from castor oil, a vegetable oil extracted from the seeds of the Ricinus communis plant. researchgate.netchemceed.com The process typically involves the alkaline pyrolysis of castor oil, which is primarily composed of triglycerides of ricinoleic acid. chemceed.comcir-safety.org This conversion of a readily available agricultural product positions sebacic acid as a key bio-based chemical. gantrade.comrsc.org The use of castor oil, a renewable biomass energy source, is a prime example of substituting traditional petrochemical routes with sustainable alternatives. researchgate.net

Isostearyl Alcohol: Isostearyl alcohol is a branched-chain fatty alcohol. It can be produced from the dimerization of oleic acid, a monounsaturated fatty acid found in various vegetable oils and animal fats. The monomer acids that are byproducts of dimer acid production can be hydrogenated to produce isostearyl alcohol. google.com This process allows for the creation of this branched alcohol from renewable oleochemical feedstocks. icm.edu.pl

The reliance on these bio-based materials is a significant step towards sustainability, as the carbon in these molecules is derived from atmospheric carbon dioxide fixed by plants through photosynthesis. icm.edu.plgoogle.com This creates a cycle where the building blocks for the chemical are renewable on a human timescale. google.com

Table 1: Bio-based Feedstocks for this compound

| Precursor Compound | Bio-based Source | Description |

|---|---|---|

| Sebacic Acid | Castor Oil (Ricinus communis) | A vegetable oil rich in ricinoleic acid, which is chemically converted to sebacic acid. This is considered a green and cost-competitive method. chemceed.com |

| Isostearyl Alcohol | Vegetable Oils (e.g., from oleic acid) | A branched-chain fatty alcohol derived from the byproducts of dimer acid manufacturing, which itself uses fatty acids from plant sources. google.com |

Sustainable Production Methodologies and Resource Efficiency

The synthesis of this compound occurs via esterification, a reaction between an alcohol (isostearyl alcohol) and a carboxylic acid (sebacic acid). numberanalytics.com Traditional esterification often uses strong mineral acids as catalysts, which can be corrosive and generate difficult-to-treat waste streams. researchgate.net Sustainable methodologies focus on alternative catalysts and process optimization to improve resource efficiency.

Enzymatic Catalysis: A key green alternative is the use of enzymes, particularly lipases like Candida antarctica lipase B (CALB), as catalysts. researchgate.netnih.gov This biocatalytic approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions can be performed at lower temperatures (e.g., 40-90°C) compared to conventional methods, reducing energy consumption. nih.gov

High Specificity: Enzymes are highly specific, which can reduce the formation of byproducts and eliminate the need for protecting groups that add steps and waste to a synthesis. acs.orgnih.gov

Reduced Waste: Biocatalysts are biodegradable and can often be immobilized and reused, minimizing waste. researchgate.net The process avoids the use of corrosive and polluting acid catalysts. researchgate.net

Table 2: Comparison of Esterification Methodologies

| Feature | Conventional Acid Catalysis | Enzymatic Catalysis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., Sulfuric Acid) | Lipases (e.g., Candida antarctica lipase B) nih.gov |

| Temperature | High (e.g., >120°C) frontiersin.org | Mild (e.g., 40-90°C) nih.gov |

| Specificity | Lower, potential for side reactions | High, fewer byproducts acs.org |

| Waste Profile | Corrosive, acidic waste streams | Biodegradable catalyst, less waste researchgate.net |

| Energy Use | Higher | Lower |

Life Cycle Assessment (LCA) Framework for Ester Production

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. tandfonline.commpob.gov.my For esters like this compound, an LCA provides a comprehensive view of its environmental footprint. acmanet.org

The LCA framework, as defined by ISO 14040 and 14044, involves several key stages: tandfonline.com

Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries (e.g., "cradle-to-gate," which covers processes from raw material extraction to the finished product leaving the factory).

Life Cycle Inventory (LCI): Quantifying the inputs (energy, raw materials) and outputs (emissions, waste) for each process within the system boundary. For this compound, this would include data on castor bean farming, oil extraction, chemical synthesis, and purification. researchgate.net

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data. Key impact categories for chemical production often include global warming potential, fossil fuel depletion, and respiratory inorganics. researchgate.net

Integration within Circular Bioeconomy Concepts

The production of this compound from renewable resources is an integral part of a circular bioeconomy. This model aims to move away from a linear "take-make-dispose" system to one where resources are kept in use for as long as possible.

Biodegradability and End-of-Life: Esters, particularly those derived from natural sources, often exhibit good biodegradability. solubilityofthings.comgoogle.com This means that at the end of their functional life, they can be broken down by microorganisms into simpler, non-toxic substances, completing the carbon cycle. icm.edu.pl This contrasts with many fossil-fuel-derived materials that persist in the environment. cas.org The biodegradability of this compound ensures that the bio-based carbon is returned to the ecosystem, fitting perfectly within the circular model.

Advanced Structural Characterization and Elucidation of Isostearyl Sebacate

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are indispensable for the detailed elucidation of the molecular structure of isostearyl sebacate (B1225510). These techniques probe the molecule in different ways to build a complete picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules in solution. numberanalytics.com It provides detailed information about the connectivity of atoms and their spatial relationships. numberanalytics.com For a molecule like isostearyl sebacate, which is comprised of a long, branched alkyl chain from isostearyl alcohol and a linear dicarboxylic acid chain from sebacic acid, NMR is crucial for confirming the ester linkages and the specific isomeric structure of the isostearyl group.

1D NMR: One-dimensional NMR, including ¹H and ¹³C NMR, is the foundational NMR experiment.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the different types of protons present. For instance, the methylene (B1212753) protons (–CH₂–) adjacent to the ester oxygen atoms would appear at a distinct chemical shift compared to the other methylene groups within the alkyl and sebacyl chains. The methyl (–CH₃) protons of the isostearyl group would also have a unique signal. The integration of these signals provides a quantitative measure of the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons (C=O) of the ester groups would be readily identifiable by their characteristic chemical shifts in the downfield region of the spectrum. The various methylene and methyl carbons throughout the molecule would also have distinct signals.

2D NMR: Two-dimensional NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the molecular structure. measurlabs.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu This allows for the tracing of the proton connectivity throughout the isostearyl and sebacyl chains, confirming the sequence of methylene groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.edu It is instrumental in assigning the proton signals to their corresponding carbon atoms, providing a definitive map of the C-H framework of this compound. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C atoms (typically 2-4 bonds). This is particularly useful for identifying the ester linkages by showing correlations between the protons on the isostearyl alcohol moiety and the carbonyl carbon of the sebacate moiety, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can provide insights into the three-dimensional conformation of the molecule in solution. For this compound, NOESY could help to understand the folding and packing of the long alkyl chains.

VT-NMR (Variable Temperature NMR): By conducting NMR experiments at different temperatures, one can study dynamic processes such as conformational changes. For a flexible molecule like this compound, VT-NMR could provide information on the rotational barriers around the ester bonds and the flexibility of the alkyl chains.

A supplier of this compound has indicated that the data from H-NMR analysis is consistent with the reference standard for the compound's structure. lookchem.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. researchgate.net

For this compound, with a molecular formula of C₂₈H₅₄O₄, the expected monoisotopic mass is 454.4022 g/mol . nih.gov MS analysis would confirm this molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Hyphenated Techniques: The coupling of MS with chromatographic separation techniques enhances the analytical power by allowing for the analysis of individual components in a mixture.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of volatile and thermally stable compounds. restek.com For this compound, it may be necessary to perform a derivatization step, such as transesterification to form the more volatile fatty acid methyl esters (FAMEs), to facilitate GC analysis. acs.org The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for identification. nih.gov This is particularly useful for analyzing the fatty acid and alcohol composition of the ester.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is ideal for the analysis of less volatile and thermally labile compounds like this compound. The liquid chromatograph separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. A supplier of this compound confirms that HPLC-MS is used to ensure the molecular weight of the main peak and fragment peaks are identical to the reference standard. lookchem.com

LC-MS/MS (Tandem Mass Spectrometry): In LC-MS/MS, a specific ion from the initial MS analysis is selected, fragmented, and then analyzed in a second mass spectrometer. This provides detailed structural information about the parent ion. For this compound, fragmentation patterns can help to confirm the structure of the isostearyl group and the sebacate backbone.

Ion Mobility MS: Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge. gre.ac.uk When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can help to resolve isomeric and isobaric species. nih.govmdpi.com This could be particularly useful in distinguishing between different branched-chain isomers of the isostearyl alcohol portion of the molecule. Predicted collision cross-section (CCS) values, which are a measure of the ion's size in the gas phase, can be calculated for different adducts of this compound. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 455.40950 | 225.4 |

| [M+Na]⁺ | 477.39144 | 231.7 |

| [M-H]⁻ | 453.39494 | 213.5 |

| [M+NH₄]⁺ | 472.43604 | 226.8 |

| [M+K]⁺ | 493.36538 | 230.2 |

| [M+H-H₂O]⁺ | 437.39948 | 220.2 |

| [M+HCOO]⁻ | 499.40042 | 230.2 |

| [M+CH₃COO]⁻ | 513.41607 | 237.5 |

| Data sourced from PubChem and calculated using CCSbase. uni.lu |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.in When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, an IR spectrum is obtained, which shows absorption bands corresponding to the different functional groups. mvpsvktcollege.ac.in

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its identity as an ester. The most prominent of these would be the strong C=O stretching vibration of the ester functional groups, which typically appears in the region of 1750-1735 cm⁻¹. Another key feature would be the C-O stretching vibrations, which would appear in the 1300-1000 cm⁻¹ region. mvpsvktcollege.ac.in The presence of long alkyl chains would be confirmed by the C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations. uomustansiriyah.edu.iq A supplier of this compound has stated that the IR data for their product is identical to that of the reference standard. lookchem.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1750 - 1735 |

| Ester | C-O stretch | 1300 - 1000 |

| Alkane | C-H stretch | 2990 - 2850 |

| Alkane | C-H bend | 1470 - 1350 |

Mass Spectrometry (MS) and Hyphenated Techniques (HPLC-MS, GC-MS, LC-MS/MS, Ion Mobility MS)

Chromatographic Methods for Purity Assessment and Compositional Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing its composition, particularly with respect to the starting materials and any potential byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. mtoz-biolabs.com It is particularly well-suited for the analysis of non-volatile compounds like this compound. oatext.comoatext.com

For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their interactions with the stationary phase (the column) and the mobile phase (the solvent). The purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com A supplier of this compound specifies a purity of not less than 98.0% by HPLC. soap-formula.ru

HPLC can also be used for compositional analysis, for example, to detect any unreacted isostearyl alcohol or sebacic acid, or the presence of other related esters. scirp.org Different detectors can be used with HPLC, such as ultraviolet (UV) detectors or evaporative light scattering detectors (ELSD), depending on the properties of the analytes. researchgate.net

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. slb.comsgs.com It is widely used for the analysis of fatty acids and their esters. nih.govaocs.org

For the compositional analysis of this compound, GC is often used to determine the fatty alcohol and dicarboxylic acid profiles after a derivatization step. The this compound can be transesterified to convert the isostearyl alcohol to isostearyl methyl ether or another volatile derivative, and the sebacic acid to its dimethyl ester. These more volatile compounds can then be readily analyzed by GC. restek.com The retention times and peak areas of the resulting chromatogram provide information on the identity and relative amounts of the constituent alcohol and acid. This is crucial for verifying the identity of the branched-chain isostearyl group and for ensuring the purity of the sebacic acid used in the synthesis. The use of a flame ionization detector (FID) is common for this type of analysis.

Advanced Separation Techniques for Ester Mixtures

The analysis of complex ester mixtures such as those containing this compound often requires sophisticated separation techniques to resolve the various isomers and potential impurities. Traditional methods may fall short in providing the necessary resolution for a detailed characterization.

Modern chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power and sensitivity for complex samples. mdpi.com When coupled with a triple quadrupole mass spectrometer (QqQMS), GC×GC can effectively separate co-eluting compounds, which is crucial for distinguishing between the different branched isomers of this compound. mdpi.com This technique minimizes the need for extensive sample preparation, aligning with the principles of green analytical chemistry. mdpi.com

Other advanced separation techniques applicable to the analysis of ester mixtures include various forms of liquid chromatography (LC). The development of columns with fully porous sub-2 µm and superficially porous sub-3 µm stationary phases has led to faster analysis times, improved efficiency, and reduced consumption of organic solvents. uwaterloo.ca Techniques such as ultra-high-performance liquid chromatography (UHPLC) can provide the high resolution needed to separate the complex isomeric mixture of this compound.

Furthermore, separation can be achieved through various modes of interaction, including:

Adsorption Chromatography: Separation based on the differential adsorption of analytes onto a solid stationary phase.

Ion-Exchange Chromatography: Utilizes charged stationary phases to separate ionic or ionizable compounds. njit.edu

Size-Exclusion Chromatography (Gel Permeation Chromatography): Separates molecules based on their size. This can be useful for removing high molecular weight impurities from this compound samples. explorationpub.com

The choice of separation technique is critical and depends on the specific analytical goal, whether it is for preparative separation of isomers or for quantitative analysis of the mixture.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a single crystal of this compound suitable for single-crystal X-ray diffraction may be challenging due to its isomeric nature and likely liquid or waxy state at room temperature, X-ray powder diffraction (XRPD) can still provide valuable structural information. capes.gov.brnih.gov

For long-chain esters, X-ray diffraction studies have revealed that they often crystallize in lamellar structures, where the molecules are arranged in layers. nist.gov The long spacings observed in the diffraction patterns can provide information about the thickness of these lamellae, which is related to the molecular length and the tilt of the molecules within the layers. capes.gov.bracs.org

In analogous long-chain esters, it has been observed that:

The long spacings increase with the length of the hydrocarbon chain. capes.gov.br

The crystal packing can involve tilted bimolecular layers. capes.gov.br

Polymorphism is common, with different crystalline forms being observed depending on the thermal history of the sample. nist.gov

By studying the XRPD patterns of this compound at various temperatures, it would be possible to investigate its solid-state phase behavior, including any solid-solid phase transitions. nist.gov This information is crucial for understanding the material's physical properties, such as its melting point and texture.

| Compound | Crystal System | Long Spacing (Å) | Molecular Arrangement |

|---|---|---|---|

| Benzyl Thiol Myristate | Triclinic | 25.5 | Tilted bimolecular layers capes.gov.br |

| n-Amyl Thiol Stearate | Monoclinic | 32.8 | Tilted bimolecular layers capes.gov.br |

| Methyl Stearate | Monoclinic | 40.1 | Lamellar structure nist.gov |

| Ethyl Stearate | Triclinic | 42.3 | Lamellar structure nist.gov |

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in various matrices require sensitive and selective analytical methodologies. Modern analytical chemistry offers a suite of powerful tools to achieve this.

In the analysis of complex samples, two main screening strategies are employed: targeted and non-targeted screening. au.dk

Targeted Screening: This approach focuses on the detection and quantification of specific, known compounds. In the context of this compound, a targeted method would involve developing an analytical procedure, such as liquid chromatography-mass spectrometry (LC-MS), that is optimized for the specific mass and fragmentation pattern of the different this compound isomers. This approach offers high sensitivity and accuracy for the predetermined analytes.

Non-Targeted Screening (NTS): This is an exploratory approach used to identify a wide range of compounds present in a sample without prior knowledge of their identity. au.dk High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is the cornerstone of NTS. au.dk For a product like this compound, NTS can be invaluable for identifying unknown impurities, degradation products, or other related esters that may be present in the mixture. eeer.org The process involves acquiring high-resolution mass spectra and then using sophisticated data processing software to identify potential compounds based on their accurate mass, isotopic pattern, and fragmentation spectra. au.dk

Suspect Screening: This is a hybrid approach where a predefined list of "suspect" compounds is screened for in the data acquired during a non-targeted analysis. au.dkeeer.org For this compound, this could include screening for known byproducts of the esterification reaction or common contaminants from the raw materials.

| Approach | Objective | Primary Technique | Advantages | Limitations |

|---|---|---|---|---|

| Targeted | Quantify known isomers of this compound | LC-MS/MS, GC-MS/MS | High sensitivity and specificity, quantitative accuracy | Limited to pre-defined analytes |

| Suspect | Identify a list of expected compounds au.dk | LC-HRMS, GC-HRMS | Broader scope than targeted analysis, can identify unexpected compounds from a list au.dk | Requires a comprehensive suspect list |

| Non-Targeted | Discover all detectable compounds in a sample au.dk | LC-HRMS, GC-HRMS | Comprehensive sample characterization, discovery of novel compounds au.dk | Complex data analysis, identification can be challenging |

The vast and complex datasets generated by modern analytical instruments, particularly in non-targeted screening, present a significant challenge for data interpretation. researchgate.net Artificial intelligence (AI) and machine learning (ML) are increasingly being used to address this challenge. researchgate.net

In the context of ester analysis, AI and ML can be applied in several ways:

Pattern Recognition: ML algorithms can be trained to recognize patterns in complex chromatographic and spectral data, helping to classify and identify different isomers of this compound.

Predictive Modeling: ML models can be developed to predict various properties of esters, such as their retention times in chromatography or their mass spectral fragmentation patterns. arabjchem.org For instance, a model could be trained on a dataset of known esters to predict the properties of novel or uncharacterized isomers. researchgate.net

Data Deconvolution: In complex mixtures, the signals from different compounds often overlap. AI-powered algorithms can help to deconvolve these complex signals, allowing for the identification and quantification of individual components.

Automated Structure Elucidation: By integrating data from multiple analytical techniques (e.g., MS, NMR), ML models can assist in the automated elucidation of chemical structures, significantly speeding up the characterization process.

The success of these approaches relies heavily on the availability of large, high-quality datasets for training the models. arxiv.org

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly and safer for operators. mdpi.comresearchgate.net The principles of GAC include minimizing the use of hazardous solvents, reducing energy consumption, and decreasing waste generation. biotech-asia.org

For the quantification of esters like this compound, several GAC approaches can be implemented:

Miniaturization: Using smaller sample sizes and smaller volumes of solvents through techniques like solid-phase microextraction (SPME) or by employing micro-liquid chromatography (micro-LC). mdpi.comexplorationpub.com SPME is a solvent-free extraction technique that can be used for sample preparation, concentrating the analyte of interest onto a coated fiber. researchgate.net

Use of Greener Solvents: Replacing toxic organic solvents with more benign alternatives, such as supercritical fluids (e.g., CO2 in supercritical fluid chromatography), ionic liquids, or bio-based solvents.

Energy Reduction: Employing analytical techniques that have lower energy consumption. For example, some modern chromatographic systems are designed for greater energy efficiency. explorationpub.com

Automation and Integrated Processes: Automating the analytical workflow can reduce solvent usage and waste generation, as well as improve operator safety. explorationpub.com

Molecular Modeling and Computational Chemistry Studies of Isostearyl Sebacate

Conformational Analysis and Molecular Flexibility

Conformational analysis is fundamental to understanding the physical properties of flexible molecules. For a long-chain, branched ester like isostearyl sebacate (B1225510), the vast number of rotatable bonds results in a highly complex energy landscape.

Quantum Chemistry Approaches and Density Functional Theory (DFT) Calculations

Quantum chemistry methods, particularly Density Functional Theory (DFT), are essential for accurately calculating the electronic structure and energies of different molecular conformations. rsc.org While specific DFT studies on isostearyl sebacate are not prominent in the literature, the methodology is widely applied to similar molecules. For instance, DFT has been used to simulate the vibrational spectra (IR and Raman) of cholesteryl esters to assign specific vibrational modes, such as the characteristic C=O stretching vibration. preprints.org Such analyses provide a direct link between molecular structure and spectroscopic measurements. For long-chain fatty acid methyl esters, DFT calculations have been employed to investigate conformations and Raman spectra, helping to determine properties related to chain length and unsaturation. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are the premier computational tool for exploring the dynamic behavior of highly flexible molecules. mdpi.com MD simulations model the movement of atoms over time, providing a detailed picture of conformational transitions and molecular motion. researchgate.netfrontiersin.org For analogous systems, such as branched-chain lipids, MD studies have shown that the presence of methyl branching slows down the conformational motion of the hydrophobic chain. nih.gov This reduced rate of motion can impact physical properties like membrane permeability. researchgate.net In a study focused on branched-chain esters as silicone alternatives, MD simulations revealed that these molecules tend to form an entangled network of chains, highlighting their dynamic and complex conformational behavior in a condensed phase. mdpi.com

Investigation of Rotational Barriers and Energy Landscapes

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. Rotational barriers, defined as the energy required to rotate a group of atoms around a bond, are key features of this landscape. researcher.liferesearchgate.net These barriers determine the rate of interconversion between different conformers. For complex molecules, these barriers are often investigated computationally to understand processes like racemization. alies.pt Given the high flexibility of this compound, the rotational barriers along the aliphatic chains are expected to be low, allowing for rapid conformational changes.

Structure-Property Relationships at the Molecular Level

Computational studies on related esters provide significant insight into the structure-property relationships applicable to this compound. The branched nature of the isostearyl alcohol component and the length of the sebacate backbone are critical determinants of its physical properties.

Viscosity and Branching : MD simulations performed on lubricants like di(2-ethylhexyl) sebacate (DEHS) have been used to predict viscosity, a key property for emollients. nih.govacs.orgresearchgate.net These studies show that both intermolecular interactions and the torsional properties of the force field influence viscosity. nih.gov

Chain Dynamics and Branching : The branching in the isostearyl chain is predicted to decrease the efficiency of chain packing compared to a linear analogue. MD simulations on other branched-chain molecules confirm that branching slows down the dynamics of the alkyl chains and can reduce the free volume within the molecular structure. nih.govresearchgate.net

Intermolecular Interactions : The compatibility of sebacate esters with other molecules has been studied using MD simulations. For instance, the interaction between dioctyl sebacate and various polymers has been evaluated by analyzing solubility parameters and radial distribution functions to predict miscibility. researcher.liferesearchgate.net Research on other branched esters has shown that more complex branching can lead to weaker adsorption on surfaces compared to their linear counterparts, which has implications for how these molecules organize at interfaces. researchgate.net

The following table summarizes computational methods used to study properties of analogous ester compounds.

| Property Investigated | Computational Method | Model System(s) | Key Finding |

|---|---|---|---|

| Conformational Preference | DFT, Raman Spectroscopy | Short and Long-Chain Methyl Esters | Ester group conformation can be quantified; chain isomerism persists in jet expansions. mdpi.comresearchgate.net |

| Viscosity | Nonequilibrium Molecular Dynamics (NEMD) | Di(2-ethylhexyl) sebacate (DEHS) | NEMD simulations can reliably estimate the viscosity of industrial ester-based lubricants. nih.govacs.org |

| Chain Dynamics | Molecular Dynamics (MD) | Branched-Chain Lipids (DPhPC) | Branching in lipid tails slows down conformational motion and reduces permeability. nih.govresearchgate.net |

| Vibrational Spectra | Density Functional Theory (DFT) | Cholesteryl Esters | DFT accurately assigns vibrational modes, such as C=O stretching frequencies. preprints.org |

Predictive Modeling of Intermolecular Interactions and Aggregation Behavior

Predictive modeling can forecast how molecules will behave in complex mixtures, such as cosmetic formulations. This is particularly relevant for emollients like this compound, whose function depends on its interactions with other ingredients and its self-aggregation behavior.

A notable study utilizing MD simulations investigated the structural organization of branched-chain esters used as alternatives to silicones in cosmetic formulations. mdpi.com The simulations demonstrated that these esters, which share structural similarities with this compound, spontaneously self-assemble into micelle-like structures. mdpi.com This aggregation behavior is critical for forming stable emulsions and contributing to the texture and sensory feel of a product. The simulations showed that, regardless of the starting configuration (randomly dispersed or pre-arranged), the esters converged into these micellar aggregates, indicating a thermodynamically favorable process. mdpi.comuminho.pt Such predictive studies are invaluable for designing formulations and understanding the role of individual components at a molecular level.

Computational Design and Virtual Screening of Related Ester Structures

The computational design and virtual screening of ester structures, such as those related to this compound, is a multi-step process aimed at identifying novel molecules with specific, desirable properties for cosmetic applications. This approach leverages molecular modeling and quantitative structure-activity relationship (QSAR) models to predict the physicochemical and sensory characteristics of virtual compounds.

Methodological Framework

The process begins with defining a target property profile. For cosmetic esters, these properties can include spreading value, viscosity, refractive index, and polarity, which collectively determine the sensory feel of a product on the skin. cosmeticsandtoiletries.com Once the target properties are defined, a virtual library of candidate ester structures is generated. This can be done by systematically varying the alcohol and carboxylic acid moieties that form the ester. For instance, one could design a library based on sebacic acid combined with various linear and branched alcohols, or conversely, use isostearyl alcohol combined with different dicarboxylic acids.

Molecular Dynamics and Property Prediction

Molecular dynamics (MD) simulations are a key tool for investigating the properties of these virtual esters. nih.govacs.orgresearchgate.net MD simulations model the behavior of a collection of molecules over time, providing insights into bulk properties. nih.gov For example, studies on diesters like di(2-ethylhexyl) sebacate (DEHS) and di(2-ethylhexyl) adipate (B1204190) (DEHA) have successfully used both equilibrium and nonequilibrium molecular dynamics (NEMD) to predict viscosity and density at various temperatures. nih.govacs.orgresearchgate.net These simulations showed that predicted densities were within 5% of experimental values, and they could capture between 75% and 99% of the experimental viscosities. nih.govacs.org Such validated methods could be directly applied to screen a virtual library of esters related to this compound to predict their rheological behavior, a critical factor in cosmetic formulation.

Further studies have used MD simulations to calculate solubility parameters and predict the miscibility of esters with other polymers, which is crucial for ensuring the stability and performance of a cosmetic formulation. scientific.netresearcher.life

| Compound(s) | Computational Method | Properties Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Di(2-ethylhexyl) sebacate (DEHS), Di(2-ethylhexyl) adipate (DEHA) | Nonequilibrium Molecular Dynamics (NEMD), Equilibrium Molecular Dynamics (EMD) | Viscosity, Density | Simulation reliably estimated viscosities and densities of ester mixtures at different temperatures. | nih.govacs.orgresearchgate.net |

| Dioctyl sebacate (DOS), Dioctyl adipate (DOA) | Molecular Dynamics (MD) | Solubility Parameters, Glass Transition Temperature (Tg), Miscibility | Calculated solubility parameters agreed with literature values and successfully predicted miscibility with HTPB polymer. | scientific.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents another powerful computational approach. QSAR models are statistical models that correlate variations in the biological activity or physical property of compounds with variations in their molecular structure (descriptors). nih.govmdpi.com In the context of ester design, a QSAR model could be developed to predict sensory attributes or physical properties directly from molecular descriptors.

The development of a robust QSAR model involves:

Data Set Compilation : Assembling a dataset of esters with known experimental values for the property of interest (e.g., spreading value, viscosity, perceived oiliness). cosmeticsandtoiletries.com

Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors, and quantum-chemical descriptors (e.g., solvation energy, dipole moment). nih.govtandfonline.com

Model Development and Validation : Using statistical methods like multiple linear regression (MLR), a model is built to find the best correlation between the descriptors and the property. nih.gov The model's predictive power is then rigorously validated.

Studies have successfully used QSAR to predict properties like alkaline hydrolysis rates for carboxylic acid esters by using descriptors related to chain length, electronegativity, and polarizability. nih.govacs.org Similar principles can be applied to design esters for cosmetic use by building models that predict emolliency or skin feel instead of reactivity. For instance, a QSAR study on the toxicity of phthalate (B1215562) esters found that hydrophobicity was a key parameter, a finding that could be repurposed to model skin barrier interactions or product feel. mdpi.com

| Descriptor Category | Specific Descriptor Example | Potential Predicted Property | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight | Viscosity, Richness of Feel | cosmeticsandtoiletries.com |

| Topological | Branching Index | Spreading Value, Absorption Rate | nih.gov |

| Physicochemical | LogP (Hydrophobicity) | Emolliency, Greasiness, Miscibility | mdpi.com |

| Quantum-Chemical | Solvation Energy | Interaction with skin surface, Stability | tandfonline.comnih.gov |

| Geometric | Molecular Volume | Feel, Film-forming ability | tandfonline.comnih.gov |

By combining these computational strategies, researchers can virtually screen thousands of potential ester structures. The most promising candidates, those predicted to have the ideal combination of properties, can then be prioritized for chemical synthesis and experimental testing. This targeted approach significantly accelerates the innovation cycle for new cosmetic ingredients, reducing the reliance on costly and time-consuming empirical screening. frontiersin.orgnih.gov

Physicochemical Properties and Functional Behavior of Isostearyl Sebacate

Rheological Properties and Fluid Dynamics

The rheological, or flow, properties of a formulation are critical to its performance, stability, and consumer acceptance. Isostearyl sebacate (B1225510) can significantly influence these characteristics.

Many cosmetic and pharmaceutical formulations are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. psl-systemtechnik.comfluidflowinfo.comndpublisher.in These fluids can exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases, or shear-thickening behavior, where viscosity increases with the shear rate. psl-systemtechnik.comfluidflowinfo.com This behavior is often desirable in products like lotions and creams, which should be easy to spread (low viscosity under high shear) but also maintain their structure in the container (high viscosity at rest).

The inclusion of esters like isostearyl sebacate can influence the non-Newtonian behavior of a formulation. The viscosity of such systems is dependent on factors like temperature and the concentration of components. orientjchem.org Generally, an increase in temperature leads to a decrease in viscosity. orientjchem.orgmdpi.com The relationship between shear stress and shear rate in these systems is often non-linear, a hallmark of non-Newtonian fluids. fluidflowinfo.comndpublisher.in

Table 1: Factors Influencing Viscosity of Formulations

| Factor | Effect on Viscosity |

|---|---|

| Temperature | Generally, an increase in temperature decreases viscosity. orientjchem.orgmdpi.com |

| Shear Rate | In non-Newtonian fluids, viscosity can either decrease (shear-thinning) or increase (shear-thickening) with shear rate. psl-systemtechnik.comfluidflowinfo.com |

| Concentration of Solids/Esters | An increase in the concentration of dispersed particles or esters typically increases viscosity. mdpi.com |

Tackiness and Mechanical Stability of Ester-Containing Systems

The presence of this compound can significantly affect the flow behavior of a formulation, which is a key aspect of its processability during manufacturing. researchgate.nettainstruments.com The rheology of a product determines how it behaves during mixing, pumping, and filling operations. tainstruments.com For instance, a formulation with desirable shear-thinning properties will be easier to process, as its viscosity will decrease under the high shear conditions typical of these operations. psl-systemtechnik.com The flow characteristics of a material can be determined by measuring its displacement over time on a surface. nih.gov

In many cosmetic formulations, solids (pigments, etc.) are dispersed in a liquid phase. The quality of this dispersion is critical for the final product's stability and performance, and it has a direct impact on the rheological characteristics of the system. rsc.orgdergipark.org.tr Poor dispersion can lead to issues like sedimentation and inconsistent product performance.

High-frequency rheology can be used to quantify the dispersion quality of colloidal dispersions. rsc.org The rheological properties of a dispersion are influenced by factors such as particle size, particle concentration, and the interactions between particles and the surrounding medium. mdpi.com this compound can be used to disperse pigments in cosmetic applications. lubrizol.com Improving the dispersion of pigments can lead to enhanced color intensity and a more uniform appearance. miyoshieurope.com

Influence on Formulation Flow Behavior and Processability

Interfacial Phenomena and Surface Chemistry

The behavior of this compound at interfaces is fundamental to its function in cosmetic formulations, particularly in emulsions.

This compound exhibits excellent solubilizing and dispersing abilities. surfactant.top It is insoluble in water but soluble in ethanol. surfactant.top This property is particularly useful for solubilizing solid organic UV filters in sunscreen formulations. google.com In emulsions, the interfacial tension between the oil and water phases is a critical factor for stability. kruss-scientific.combiolinscientific.com Surfactants and certain esters can reduce this interfacial tension, facilitating the formation of stable emulsions. nih.gov

Emulsification Properties and Emulsion Stability of this compound

This compound possesses characteristics that make it a valuable component in emulsion systems. surfactant.top Emulsions are heterogeneous systems where at least one immiscible liquid is dispersed in another as droplets. ijpsr.com The stability of these systems is crucial, and this compound can contribute to it.

The emulsifying capability of a substance refers to its ability to facilitate the formation of an emulsion and to enhance its stability. This compound, an ester, exhibits excellent emulsifying, dispersing, and solubilizing abilities. surfactant.top In cosmetic and personal care products, esters like isostearyl isostearate are used to provide a protective film and maintain the skin barrier function. atamankimya.com

The stability of an emulsion can be influenced by various factors, including the properties of the emulsifier. For instance, in water-in-oil emulsions, the stability can be evaluated by centrifugation; a stable system will not show demulsification, delamination, or phase separation after being centrifuged. googleapis.com The choice of emulsifier and its concentration are critical. For example, some studies have shown that certain emulsifiers can improve the stability of powder-containing water-in-oil emulsion systems. googleapis.com

The table below outlines the general properties of this compound relevant to its function in emulsions.

| Property | Description | Source |

| Appearance | Liquid | surfactant.top |

| Solubility | Insoluble in water; soluble in ethanol | surfactant.top |

| Stability | Stable, but can be hydrolyzed by strong acids or alkalis | surfactant.top |

| Emulsifying Ability | Excellent | surfactant.top |

| Dispersing Ability | Excellent | surfactant.top |

| Solubilizing Ability | Excellent | surfactant.top |

Permeation Mechanisms through Artificial Membranes

The study of how chemical compounds permeate through membranes is crucial for various applications. Artificial membranes are often used in these studies as they offer a reproducible alternative to biological membranes. jst.go.jp The permeation of substances across these membranes can occur through passive diffusion, which is the movement of molecules from an area of higher concentration to one of lower concentration without the need for energy. inflibnet.ac.in

Two common types of artificial membranes used in these studies are silicone membranes and Strat-M® membranes. jst.go.jp The Strat-M® membrane is designed to mimic the structure of human skin with multiple layers. rutgers.edu The permeation of a substance is often evaluated based on Fick's First Law of Diffusion, which states that the rate of mass transfer across a membrane is proportional to the concentration gradient. jst.go.jpcore.ac.uk

Research has been conducted to understand how different esters affect the permeation of various model compounds through these artificial membranes. researchgate.net The physicochemical properties of the esters, such as their solubility, viscosity, and surface tension, are correlated with the permeation of the model compounds. core.ac.ukresearchgate.net

Role of Ester Solubility and Molecular Properties in Transport Phenomena

The solubility of esters and their molecular properties play a significant role in their transport across membranes. researchgate.net The transport of substances across a cell membrane can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. derangedphysiology.com For passive diffusion, the lipid solubility of a molecule is a key factor. inflibnet.ac.in

Studies have shown that for some compounds, their permeation through artificial membranes correlates with the solubility of the esters they are dissolved in. core.ac.ukresearchgate.net For instance, the amount of caffeine (B1668208) that permeated through a Strat-M® membrane was found to correlate with the solubility of the esters. core.ac.ukresearchgate.net However, for other compounds and membrane types, the correlation with ester solubility was not significant. core.ac.ukresearchgate.net

Other molecular properties of esters, such as their molecular weight and Hansen's 3D solubility parameters, are also considered in permeation studies. jst.go.jpcore.ac.ukresearchgate.net The table below presents the physicochemical properties of various esters, including Isostearyl isostearate, which has a similar structure to this compound, that are relevant to their transport properties.

| Ester | Abbreviation | Molecular Weight ( g/mol ) | log K o/w | δd | δp | δh |

| Diethyl sebacate | DES | 258.36 | 4.48 | 16.5 | 3.6 | 5.9 |

| Diisopropyl sebacate | DIPS | 286.42 | 5.53 | 16.3 | 3.1 | 5.2 |

| Cetyl 2-ethylhexanoate | CEH | 368.65 | 10.61 | 16.1 | 1.5 | 2.1 |

| Isostearyl isostearate | ISIS | 536.97 | 16.06 | 15.4 | 0.0 | 0.6 |

Data sourced from a study on the effect of esters on permeation through synthetic artificial membranes. jst.go.jpcore.ac.ukresearchgate.net

Film Formation Mechanisms of Ester Compounds

Ester compounds are often used as film-forming agents in various products. alfa-chemistry.com A film-forming system is applied to a surface, and upon the evaporation of the solvent, a thin, transparent film is formed in situ. ijcpa.in This film can act as a matrix for the sustained release of active ingredients. ijcpa.in

The mechanism of film formation involves the coalescence of polymer particles after the solvent evaporates. ijcpa.in Plasticizers may be added to soften the film. ijcpa.in The properties of the resulting film depend on the polymer used. ijcpa.in Esters can contribute to the formation of a protective film and help maintain barrier functions. atamankimya.com For instance, some esters can form a substantive film on the lips and eyes. alzointernational.com

The process of esterification, which is the reaction between a carboxylic acid and an alcohol to form an ester, can be utilized to create compounds with specific film-forming properties. echemi.com Different types of esters can be synthesized to achieve desired characteristics in the final film. researchgate.net

Molecular Self-Assembly and Formation of Colloidal Systems

Molecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov This process is fundamental in the formation of various colloidal systems, which consist of particles dispersed in a continuous medium. uomosul.edu.iq

In the context of esters and other amphiphilic molecules, self-assembly can lead to the formation of micelles, vesicles, and other structures in aqueous solutions. nih.gov Micelles are aggregates of molecules where the hydrophobic parts form an inner core and the hydrophilic parts are exposed to the solvent. nih.gov These structures are important in various applications, including the delivery of therapeutic agents. nih.gov

The formation of colloidal systems can also be influenced by the presence of emulsifying agents. lkouniv.ac.in These agents can help to stabilize the dispersed particles and prevent them from aggregating. lkouniv.ac.in The stability of colloidal systems is crucial for their functionality and can be achieved through mechanisms such as the formation of an ionic complex at the interface between the dispersed and continuous phases. google.com The study of self-assembly in atmospheric molecules, such as those from cooking oils, has shown that it can lead to the formation of films that affect the substance's reactivity and longevity in the atmosphere. stfc.ac.uk

Non Clinical Biological Interactions and Mechanistic Studies of Isostearyl Sebacate

Interaction with Biomimetic Membranes and Lipid Layers (in vitro models)

In vitro models of biological membranes are crucial tools for understanding the biophysical interactions between chemical compounds and cellular barriers. Biomimetic membranes, particularly those designed to simulate the skin's outermost layer, the stratum corneum (SC), are composed of lipid mixtures that replicate the natural lipid matrix. mdpi.comnih.gov These models are essential for research in fields like cosmetics and pharmaceuticals for assessing how ingredients interact with and permeate the skin barrier. mdpi.comboku.ac.at

The SC lipid matrix is primarily a complex assembly of ceramides, cholesterol, and free fatty acids. mdpi.com These components form organized lamellar structures that are critical to the skin's protective function. mdpi.com Artificial lipid models that mimic this composition are used to study the biophysical properties of the skin barrier and to screen the effects of various compounds. mdpi.comnih.gov

While direct experimental studies on the interaction of Isostearyl Sebacate (B1225510) with these specific models are not extensively documented in the reviewed literature, its properties as a large, lipophilic ester suggest it would readily interact with such lipid layers. As an emollient used in cosmetic formulations, its function is to alter the feel and barrier properties of the skin. When applied, it would integrate into the lipid structures of the SC. This interaction could potentially fluidize the lipid lamellae, affecting the membrane's structural integrity and permeability. The use of biomimetic membrane models provides a controlled environment to study these potential effects, offering insights into how cosmetic esters modify the physical properties of the skin's lipid barrier. mdpi.comempa.chnih.gov

Table 1: Composition of Typical Stratum Corneum Biomimetic Lipid Models

| Component | Typical Molar Ratio | Function in Membrane | Reference |

|---|---|---|---|

| Ceramides | 40–50% | Structural integrity, barrier function | mdpi.com |

| Cholesterol | 20–25% | Fluidity regulation, packing | mdpi.com |

Enzymatic Hydrolysis Mechanisms by Esterases (non-clinical context)

Isostearyl sebacate, being a diester of a dicarboxylic acid, is susceptible to enzymatic hydrolysis. This reaction is catalyzed by a class of hydrolase enzymes known as esterases, which cleave ester bonds. taylorandfrancis.com In a non-clinical context, this process is fundamental to understanding the metabolic fate of the compound if it were to enter a biological system.

The hydrolysis of diesters similar to this compound, such as Diisodecyl sebacate (DIDS), is expected to be substantial and carried out by enzymes like pancreatic lipase (B570770). europa.eu The enzymatic reaction proceeds by breaking the two ester linkages. This process would yield the corresponding alcohol, Isostearyl alcohol , and the dicarboxylic acid, sebacic acid . europa.eucir-safety.org The reaction likely occurs in a stepwise manner, producing an intermediate monoester, Isodecyl sebacate , before complete hydrolysis. europa.eu

The general mechanism for ester hydrolysis by hydrolases such as lipases or proteases is a multi-step catalytic process. It typically involves:

Substrate Binding : The ester molecule binds to the active site of the enzyme.

Nucleophilic Attack : A key amino acid residue in the enzyme's catalytic triad (B1167595) (often a serine) performs a nucleophilic attack on the carbonyl carbon of the ester bond. frontiersin.org

Formation of a Tetrahedral Intermediate : A temporary, unstable intermediate is formed.

Protonation and Bond Cleavage : The ester bond is cleaved, releasing the alcohol portion of the molecule. frontiersin.org

Deacylation : The remaining acyl-enzyme intermediate is hydrolyzed by a water molecule, releasing the carboxylic acid and regenerating the active enzyme. frontiersin.org

Studies on various aliphatic dicarboxylic acid diesters have demonstrated that enzymes like Candida antarctica lipase are effective in catalyzing their hydrolysis. scirp.org

Table 2: Enzyme Classes Involved in Ester Hydrolysis

| Enzyme Class | Substrate Type | Hydrolysis Products | Reference |

|---|---|---|---|

| Lipases | Triglycerides, long-chain esters | Fatty acids, alcohol/glycerol | europa.eufrontiersin.org |

| Carboxylesterases | Short-chain esters, various xenobiotics | Carboxylic acid, alcohol | frontiersin.org |

Fundamental Biological Activities of Fatty Acid Esters at the Molecular Level (e.g., antioxidant, anti-inflammatory mechanistic pathways, excluding efficacy or safety in vivo)

While specific mechanistic studies on this compound are limited, the broader class of fatty acid esters (FAEs) and their constituent fatty acids are known to possess fundamental biological activities at the molecular level, notably anti-inflammatory and antioxidant effects.

Anti-inflammatory Mechanistic Pathways The anti-inflammatory properties of fatty acids and their derivatives are often linked to their ability to modulate key signaling pathways. A central target is the nuclear factor-kappa B (NF-κB) pathway, a primary regulator of inflammatory gene expression. portlandpress.comnih.gov Fatty acids can inhibit the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. portlandpress.comnih.govmdpi.com This inhibition can occur through several mechanisms:

Direct Interference : Preventing the degradation of IκB, an inhibitor protein that keeps NF-κB inactive in the cytoplasm. portlandpress.com

PPAR Activation : Activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that can antagonize the NF-κB pathway. portlandpress.commdpi.com

Receptor Modulation : Saturated fatty acids like palmitic acid can activate Toll-like receptors (TLRs), such as TLR4, triggering NF-κB and pro-inflammatory responses. mdpi.com Conversely, certain polyunsaturated fatty acids can counteract these effects.

Molecular docking studies have shown that some FAEs, such as ethyl margarate, exhibit significant binding affinities to NF-κB, suggesting a direct interaction. jppres.comresearchgate.net

Antioxidant Mechanistic Pathways The antioxidant activity of FAEs involves the mitigation of oxidative stress caused by reactive oxygen species (ROS). nih.gov The molecular mechanisms include:

Direct ROS Scavenging : Some phenolic esters and fatty acids can directly neutralize free radicals. nih.gov

Modulation of Oxidative Enzymes : FAEs can influence enzymes involved in ROS production. For instance, molecular docking studies have shown that certain esters can bind to and potentially inhibit NADPH oxidase (NOX), a key enzyme in ROS generation. jppres.comresearchgate.net

Activation of Antioxidant Pathways : Compounds can activate the NRF2/HO-1 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. spandidos-publications.com

It is also noted that fatty acids themselves can induce ROS generation under certain conditions, which can lead to lipid peroxidation. plos.orgoup.com This dual role highlights the complexity of their interaction with cellular redox systems.

Table 3: Molecular Targets of Fatty Acid Esters in Non-Clinical Models

| Compound/Class | Molecular Target | Observed Effect | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Ethyl Margarate | NF-κB, NOX2 | Anti-inflammatory, Antioxidant | Direct binding (in silico) | jppres.comresearchgate.net |

| Omega-3 Fatty Acids (EPA, DHA) | NF-κB, PPAR-γ | Anti-inflammatory | Inhibition of NF-κB activation, Activation of PPAR-γ | portlandpress.com |

| Palmitic Acid (Saturated FA) | TLR4 | Pro-inflammatory | Activation of NF-κB pathway | mdpi.com |

| Oleic Acid (Unsaturated FA) | SIRT1, PPARα | Anti-inflammatory | Activation of SIRT1, ligand for PPARα | mdpi.comresearchgate.net |

Impact on Cell-Free Biochemical Systems

Cell-free biochemical systems are in vitro platforms that contain cellular machinery, such as enzymes and ribosomes from a cell extract, but lack intact cells. nih.gov These systems allow for the study of fundamental biological processes like transcription, translation, and metabolism in a controlled environment. nih.gov

The introduction of a lipophilic compound like this compound into such a system could have several theoretical impacts, although direct studies are not available.

Substrate Provision : If the cell-free extract contains active esterases, this compound could be hydrolyzed into isostearic acid and sebacic acid. europa.eucir-safety.org These fatty acids could then enter metabolic pathways present in the system. For instance, they could be converted into their long-chain acyl-CoA esters. nih.govresearchgate.net

Enzyme Regulation : Long-chain acyl-CoA esters are known to be potent allosteric regulators of key metabolic enzymes. They can activate AMPK, a central energy sensor, and inhibit acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. nih.govnih.gov Therefore, the hydrolysis of this compound in a cell-free system could indirectly modulate metabolic fluxes within that system.

Induction of Oxidative Stress : In some cell-free models, certain fatty acids have been shown to trigger the generation of reactive oxygen species (ROS). oup.com This could lead to the oxidative modification of proteins and nucleic acids within the system, altering their function. nih.gov

In essence, in a cell-free biochemical system, this compound would likely act as a latent source of fatty acids, whose metabolic products can serve as signaling molecules and regulators of enzymatic activity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isostearyl alcohol |

| Sebacic acid |

| Diisodecyl sebacate |

| Isodecyl sebacate |

| Ceramides |

| Cholesterol |

| Ethyl margarate |

| Palmitic acid |

| Oleic acid |

| Eicosapentaenoic acid (EPA) |

| Docosahexaenoic acid (DHA) |

| Caffeic acid phenethyl ester |

Environmental Fate and Biodegradation of Isostearyl Sebacate

Mechanisms of Biodegradation of Sebacate (B1225510) Esters

The primary mechanism for the degradation of sebacate esters is enzymatic hydrolysis. sigmaaldrich.comresearchgate.netpatsnap.com This reaction involves the cleavage of the ester bonds by hydrolytic enzymes, particularly lipases and esterases, which are ubiquitous in various environments. researchgate.netnih.govnih.gov The enzymes catalyze the reaction of the ester with water, resulting in the formation of isostearyl alcohol and sebacic acid. rsc.org

The rate of this enzymatic hydrolysis is influenced by several factors. The presence and activity of specific enzymes, such as lipases from Pseudomonas and Rhizopus arrhizus or esterases, are crucial. researchgate.netnih.gov Studies on similar esters have shown that the degradation process often follows surface erosion kinetics, where the enzymatic attack occurs at the material's surface. sigmaaldrich.comrsc.orgresearchgate.net This leads to a gradual and linear decrease in the material's mass over time. sigmaaldrich.comnih.gov The accessibility of the ester bonds to the enzymes is a key determinant of the hydrolysis rate.

Following enzymatic hydrolysis, the resulting products, isostearyl alcohol and sebacic acid, are further metabolized by microorganisms. This process, known as mineralization, ultimately converts the organic molecules into carbon dioxide, water, and microbial biomass.

Sebacic acid, a ten-carbon dicarboxylic acid, can be metabolized by various microorganisms through pathways like the citric acid cycle. researchgate.net It is a known metabolite in biological systems. researchgate.net The isostearyl alcohol, a branched-chain fatty alcohol, also undergoes microbial degradation. The complete mineralization of these components signifies the ultimate biodegradation of the original isostearyl sebacate molecule. The efficiency of mineralization can be influenced by the microbial community present and the environmental conditions.

Enzymatic Hydrolysis as a Rate-Determining Step

Environmental Degradation Pathways in Different Ecosystems

The degradation of this compound can occur in both aquatic and terrestrial ecosystems, with the specific pathways and rates being influenced by the unique conditions of each environment.

In aquatic ecosystems , the degradation of esters is primarily driven by microbial activity in the water column and sediment. osu.edutrees-dla.ac.uknih.gov The availability of microorganisms, oxygen levels, and temperature are key factors. nih.gov In aerobic aquatic environments, the biodegradation process is generally more rapid. nih.gov However, the sorption of the compound to sediment can reduce its bioavailability to microorganisms in the water, potentially slowing the degradation rate. nih.gov

In soil environments , this compound is subject to degradation by a diverse community of soil microorganisms, including bacteria and fungi. frontiersin.orgresearchgate.net The rate of degradation is influenced by soil properties such as moisture content, pH, temperature, and the abundance and diversity of the microbial population. Fungi, in particular, have been shown to be effective in degrading various plasticizers, including sebacate esters. asm.orgatamanchemicals.com The degradation process in soil involves the initial enzymatic hydrolysis followed by the mineralization of the resulting products. researchgate.net

Methodologies for Assessing Biodegradability in Aqueous and Soil Environments

A variety of standardized methods are used to evaluate the biodegradability of chemical compounds like this compound in both aqueous and soil environments. These tests are designed to simulate environmental conditions and measure the extent and rate of degradation.

For aqueous environments , a tiered approach is often adopted, starting with screening tests for ready biodegradability, such as the OECD 301 series. nih.gov These stringent tests, including the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F), expose the test substance to a low concentration of unadapted microorganisms over a 28-day period. nih.gov The extent of biodegradation is typically measured by oxygen consumption or carbon dioxide production. researchgate.net

For soil environments , biodegradability is often assessed using methods like the ASTM D5988 standard, which measures the mineralization of the test substance to carbon dioxide. researchgate.net These tests involve incubating the compound in a controlled soil environment and monitoring the CO2 evolution over time. frontiersin.org The results provide an indication of the ultimate biodegradability of the compound in a terrestrial setting.

Interactive Data Table: Common Biodegradability Test Methods

| Test Method (Standard) | Environment | Measurement | Key Parameters |

|---|---|---|---|

| Closed Bottle Test (OECD 301D) | Aqueous | Oxygen Depletion | 28-day duration, low microbial density. nih.gov |

| Manometric Respirometry (OECD 301F) | Aqueous | Oxygen Consumption | Higher microbial density than 301D. nih.gov |

| ASTM D5988 | Soil | CO2 Evolution | Monitors mineralization over time. researchgate.net |

Influence of Molecular Structure on Biodegradation Kinetics

The molecular structure of an ester has a significant impact on its susceptibility to biodegradation. Factors such as chain length, branching, and the presence of functional groups can influence the rate and extent of enzymatic hydrolysis and subsequent microbial degradation.

For esters, increased chain length of the alcohol or acid moiety can sometimes lead to slower degradation rates. researchgate.net However, the relationship is not always straightforward and can be influenced by other structural features.